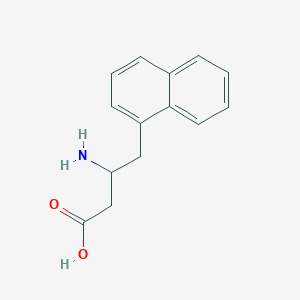

3-Amino-4-(1-naphthyl)butyric acid

Description

Significance of Unnatural β-Amino Acids in Drug Discovery

Unnatural amino acids (UAAs), which are not among the 20 genetically coded amino acids, are crucial tools in modern drug discovery. researchgate.net Their structural diversity and functional versatility make them valuable as chiral building blocks and molecular scaffolds for creating combinatorial libraries. researchgate.net The incorporation of UAAs, particularly β-amino acids, into peptides can modulate their secondary structures and increase their stability against breakdown by enzymes, leading to peptidomimetics with enhanced pharmacological value. researchgate.netrsc.org

The use of UAAs is a key strategy in optimizing the physicochemical properties and target selectivity of peptide-based drugs. nih.govresearchgate.net This is demonstrated by several FDA-approved drugs that incorporate UAA scaffolds, such as sitagliptin, which contains a β-amino acid moiety. nih.gov By introducing novel side chains and conformational constraints, UAAs allow for the engineering of proteins and peptides with improved stability and biological activity. rsc.orgresearchgate.net The application of these non-natural building blocks has significantly advanced the fields of protein engineering and drug discovery, enabling the creation of molecules with new functions and enhanced therapeutic potential.

The Role of β-Homophenylalanines and Related Naphthyl-Substituted β-Amino Acid Derivatives

β-Phenylalanine derivatives (β-PADs) are a therapeutically important class of compounds, serving as both components of drugs and as starting materials for key chemical syntheses. nih.govfigshare.com As scaffolds in medicinal chemistry, β-PADs offer significant advantages, including great diversity, modularity, and enhanced stability compared to their natural α-amino acid counterparts. nih.gov A notable example is the development of β-homophenylalanine derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. acs.orgacs.orgnih.gov

Naphthyl-substituted β-amino acids, a subset of β-PADs, are of particular interest due to the unique properties conferred by the bulky and hydrophobic naphthyl group. This group can influence how the molecule interacts with biological targets through hydrophobic interactions, potentially enhancing binding affinity and stability. The (R)- and (S)-enantiomers of 3-Amino-4-(2-naphthyl)butyric acid hydrochloride, for instance, are recognized as valuable building blocks in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological disorders. chemimpex.comchemimpex.com Research has also explored the synthesis and biological activities of various naphthalene-containing compounds, indicating their potential as antifungal, antibacterial, and anti-HIV agents. nih.govnih.gov

Overview of 3-Amino-4-(1-naphthyl)butyric Acid as a Key Research Compound

This compound is a synthetic amino acid derivative that has emerged as a significant compound in medicinal chemistry and drug design research. It belongs to the class of β-homophenylalanine derivatives, with a naphthyl group that imparts specific hydrophobic characteristics. This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in solid-phase peptide synthesis (SPPS).

The protected form, Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid, is instrumental in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine. The presence of the naphthyl side chain can influence the properties of the resulting peptides, potentially affecting their interaction with biological targets. While detailed biological activity studies on the parent compound are limited in publicly available literature, its derivatives and related structures are subjects of ongoing research. For example, the hydrochloride salt of the 2-naphthyl isomer is noted for its potential in developing treatments for neurological conditions. chemimpex.com The general interest in naphthyl-substituted amino acids suggests that this compound and its analogues are valuable tools for exploring structure-activity relationships in the design of new therapeutic agents. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJIDCKYNSOIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694073 | |

| Record name | 3-Amino-4-(naphthalen-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465498-55-9 | |

| Record name | β-Amino-1-naphthalenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465498-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(naphthalen-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Amino 4 1 Naphthyl Butyric Acid and Its Analogues

Stereoselective and Enantioselective Synthesis of β-Amino Acids

The asymmetric synthesis of β-amino acids is crucial for accessing enantiomerically pure compounds for various applications. psu.edursc.org Until recently, many methods relied on classical resolution or the stoichiometric use of chiral auxiliaries. psu.edursc.org However, significant progress has been made in developing catalytic asymmetric methods. capes.gov.br The most prominent strategies include catalytic asymmetric hydrogenation, conjugate additions of both carbon and nitrogen nucleophiles to α,β-unsaturated systems, and Mannich reactions. psu.edursc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. diva-portal.org These auxiliaries, often derived from readily available natural products like amino acids or terpenes, are covalently attached to the substrate to direct the stereochemical outcome of a reaction. diva-portal.orgresearchgate.net After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

One notable example is the use of (S)-(-)-N-methoxy-2-pyrrolidine carboxamide as a chiral auxiliary in asymmetric bromolactamization to produce enantiomerically pure β-amino acids. elsevierpure.comsci-hub.box This strategy involves the formation of a seven-membered bromolactam intermediate, which is then converted to the target β-amino acid. elsevierpure.com Another approach involves the use of a catalytically formed transient chiral auxiliary. For instance, an amino acid can react reversibly with an aldehyde or ketone to form an imine, which then directs a subsequent C-H activation or other transformations in a stereoselective manner. acs.org

| Chiral Auxiliary Strategy | Key Features | Resulting Product Type |

| Asymmetric Bromolactamization | Utilizes proline-derived auxiliaries to form a chiral bromolactam intermediate. elsevierpure.comsci-hub.box | Enantiomerically pure β-amino acids. elsevierpure.com |

| Transient Directing Group | An amino acid reversibly forms an imine with a ketone/aldehyde, directing subsequent reactions. acs.org | β- or γ-arylated ketones and aldehydes. acs.org |

| Substrate Control | The inherent chirality of the substrate controls the formation of a new stereocenter. diva-portal.org | Diastereomerically enriched products. diva-portal.org |

Asymmetric Michael Addition Strategies

The asymmetric Michael addition, or conjugate addition, is a cornerstone for the synthesis of β-amino acids, primarily due to the wide availability of α,β-unsaturated carbonyl compounds as starting materials. nih.gov This method involves the addition of a nucleophile to the β-position of an activated alkene.

Organocatalysis has emerged as a powerful tool for these transformations. For example, primary amine-thiourea catalysts derived from chiral diamines can facilitate the highly stereoselective conjugate addition of acetophenone (B1666503) to β-nitrostyrenes, yielding adducts with excellent enantioselectivity (>99% ee) at low catalyst loadings (5 mol%). mdpi.com Similarly, squaramide-based catalysts have been employed for the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. mdpi.com Bifunctional organic catalysts, such as those derived from cinchona alkaloids, can activate α,β-unsaturated ketones for aza-Michael reactions, where a nitrogen nucleophile is added. nih.gov These catalysts often operate through an iminium ion intermediate, which enhances the electrophilicity of the Michael acceptor. nih.gov

Metal-based catalysts have also been extensively studied. Copper-amyloid complexes, for instance, have shown catalytic activity in the Michael addition of dimethylmalonate (B8719724) to 2-azachalcone, producing products with moderate enantioselectivity. rsc.orgnih.gov The stereochemical outcome can be influenced by the chirality of the amino acids used in the peptide ligand. nih.gov

| Catalyst Type | Michael Acceptor | Nucleophile | Key Features |

| Primary Amine-Thiourea | β-Nitrostyrenes | Acetophenone | Excellent yield and enantioselectivity (>99% ee). mdpi.com |

| Squaramide | α,β-Unsaturated Aldehydes | Nitromethane | Provides access to chiral γ-nitro aldehydes. mdpi.com |

| Cinchona Alkaloid | α,β-Unsaturated Ketones | Alkoxyamines | Bifunctional catalysis via iminium activation. nih.gov |

| Copper-Amyloid Complex | 2-Azachalcone | Dimethylmalonate | Self-assembled peptide ligands; moderate enantioselectivity. rsc.orgnih.gov |

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis provides direct and efficient pathways to chiral β-amino acids, avoiding the need for stoichiometric chiral reagents. psu.edursc.org These methods are broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis. psu.edursc.orgcapes.gov.br

Transition metal catalysis is widely used, with enantioselective hydrogenation of β-substituted-β-(acylamino)acrylates being a standard procedure. psu.edursc.org Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are highly effective for this transformation, often providing enantiomeric excesses greater than 90%. psu.edursc.org Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds represents another powerful strategy. nih.gov In this method, a copper hydride species adds across the double bond, and the regioselectivity of this addition can be controlled by the choice of a chiral ancillary ligand, allowing for the formation of β-amino acid derivatives. nih.gov

Organocatalysis offers a metal-free alternative. A confined imidodiphosphorimidate (IDPi) catalyst has been developed for the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether, yielding free β²-amino acids in high yield and enantioselectivity after hydrolysis. nih.gov This method is notable for its scalability and the direct formation of the unprotected amino acid. nih.gov

Biocatalysis leverages enzymes for stereoselective transformations. Aromatic amino acid aminotransferases (ArATs), for example, can catalyze the synthesis of β-branched aromatic α-amino acids through a dynamic kinetic resolution process, establishing two adjacent stereocenters with high stereoselectivity. nih.gov

| Catalytic System | Reaction Type | Substrate | Key Features |

| Ru- or Rh-phosphine complexes | Hydrogenation | β-(Acylamino)acrylates | High enantioselectivity (>90% ee). psu.edursc.org |

| Copper-hydride with chiral ligand | Hydroamination | α,β-Unsaturated carbonyls | Ligand-controlled regioselectivity. nih.gov |

| Confined IDPi organocatalyst | Aminomethylation | Bis-silyl ketene acetals | Scalable, one-pot synthesis of free β²-amino acids. nih.gov |

| Aromatic amino acid aminotransferase (ArAT) | Dynamic Kinetic Resolution | Aromatic β-keto esters | Biocatalytic, high diastereo- and enantioselectivity. nih.gov |

Synthesis of Naphthyl-Substituted Butyric Acid Derivatives

The synthesis of butyric acid derivatives bearing a naphthyl substituent presents its own set of challenges, primarily related to the regioselective introduction of the functional groups onto the butyric acid backbone and the naphthyl ring system.

Formation of γ-Naphthyl Butyric Acid Derivatives

The synthesis of γ-naphthyl butyric acid derivatives often involves standard carbon-carbon bond-forming reactions. For example, 4-(2-naphthyl)butanoic acid can be synthesized via several routes, including the reaction of vinylacetic acid with 2-naphthaleneboronic acid. chemicalbook.com Another approach involves the reaction of 2-bromonaphthalene (B93597) with a suitable four-carbon building block. The synthesis of tributyrin, a derivative of butyric acid, is typically achieved through the esterification of glycerin with butanoic acid. nih.gov While not directly a γ-naphthyl derivative, the methodologies for creating butyric acid esters and amides are broadly applicable.

The synthesis of lipoic acid derivatives, which are structurally related to substituted butyric acids, can proceed from γ-butyrolactone. researchgate.net This highlights the utility of lactones as precursors for substituted butyric acids.

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| Vinylacetic acid | 2-Naphthaleneboronic acid | 4-(2-Naphthyl)butanoic acid | Suzuki-type coupling chemicalbook.com |

| Glycerin | Butanoic acid | Tributyrin | Esterification nih.gov |

| γ-Butyrolactone | - | Substituted butyric acids | Ring-opening reactions researchgate.net |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov These reactions are valuable for building molecular complexity rapidly and are well-suited for the synthesis of pharmaceutical libraries.

The Betti reaction, a well-known MCR, can be used to synthesize aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine. chemicalpapers.com These products can then be further elaborated. For instance, a consecutive Betti/Bargellini multicomponent reaction sequence has been developed to synthesize novel naphtho[1,2-f] capes.gov.brrsc.orgoxazepine scaffolds. chemicalpapers.com Another relevant MCR is the synthesis of amidoalkyl naphthols through the condensation of a naphthol, an aldehyde, and an amide or urea (B33335), often catalyzed by a Brønsted or Lewis acid. researchgate.net Such reactions provide a direct route to structures containing a naphthyl group and an amino-functionalized alkyl chain, which are precursors to compounds like 3-amino-4-(1-naphthyl)butyric acid.

Isonitrile-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are also powerful tools for synthesizing complex molecules, including peptide-like structures, and could be adapted for the synthesis of naphthyl-substituted amino acid derivatives. nih.gov

| Multicomponent Reaction | Reactants | Product Type | Key Features |

| Betti Reaction | 2-Naphthol, Aldehyde, Amine | Aminobenzylnaphthols | Forms a C-C and C-N bond in one step. chemicalpapers.com |

| Amidoalkyl Naphthol Synthesis | Naphthol, Aldehyde, Amide/Urea | Amidoalkyl Naphthols | Acid-catalyzed, high convergence. researchgate.net |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamides | Isonitrile-based MCR. nih.gov |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino carboxamides | Four-component reaction, high diversity. nih.gov |

Protecting Group Strategies in Synthesisug.edu.pltotal-synthesis.comsigmaaldrich.com

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to ensure chemoselectivity. wikipedia.org These groups temporarily block reactive functional groups, preventing them from undergoing unwanted reactions during a chemical transformation at another site in the molecule. wikipedia.org The choice of a protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. For β-amino acids, two of the most widely employed protecting groups for the amino moiety are the tert-Butyloxycarbonyl (Boc) and the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) groups. researchgate.netpeptide.com

Boc (tert-Butyloxycarbonyl) Protection in β-Amino Acid Synthesissigmaaldrich.comwikipedia.orgnih.govcalpaclab.com

The tert-Butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of β-amino acids, including the naphthyl-substituted analogue. sigmaaldrich.comwikipedia.org It is favored for its stability under a wide range of non-acidic conditions, making it compatible with many synthetic transformations.

Introduction of the Boc Group: The protection of the amino group of a β-amino acid is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org Common bases used include sodium hydroxide (B78521) or triethylamine. total-synthesis.com The reaction is generally carried out in an aqueous or organic solvent system, such as a mixture of water and tetrahydrofuran (B95107) (THF). wikipedia.org

Key Features of Boc Protection:

Stability: The Boc group is robust and resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com

Orthogonality: Its acid-labile nature provides orthogonality with other protecting groups like Fmoc (base-labile) and benzyloxycarbonyl (Cbz) (removed by hydrogenolysis), allowing for selective deprotection in complex syntheses. total-synthesis.com

Deprotection: The Boc group is readily removed under acidic conditions. wikipedia.org Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) are commonly used reagents for this purpose. wikipedia.org The mechanism involves the formation of a stable tert-butyl cation. wikipedia.org

Research Findings: The use of Boc-protected (R)-3-amino-4-(1-naphthyl)butyric acid is documented in synthetic chemistry, highlighting its role as a building block. calpaclab.comlabcompare.com For instance, (R)-3-(Boc-amino)-4-(2-naphthyl)butyric acid is commercially available and utilized in Boc solid-phase peptide synthesis. sigmaaldrich.com The synthesis of various Boc-protected amino acids, including those with bulky side chains, has been extensively studied, with established protocols ensuring high yields and purity. organic-chemistry.org

Interactive Table: Comparison of Boc Protection Methods

| Method | Reagents | Solvent(s) | Temperature | Notes |

| Aqueous Conditions | Di-tert-butyl dicarbonate, Sodium hydroxide | Water | Ambient | A simple and rapid method. wikipedia.org |

| Anhydrous Conditions | Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | Suitable for substrates sensitive to aqueous conditions. wikipedia.org |

| Biphasic Conditions | Di-tert-butyl dicarbonate, Sodium bicarbonate | Chloroform, Water | Reflux | Effective for a range of amines. wikipedia.org |

Fmoc (9H-Fluoren-9-ylmethoxycarbonyl) Protection for Peptide Synthesisug.edu.pltotal-synthesis.comorganic-chemistry.orgcusabio.com

The 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group is the preferred choice for solid-phase peptide synthesis (SPPS) due to its base-lability. wikipedia.org This allows for the iterative addition of amino acids to a growing peptide chain under mild conditions.

Introduction of the Fmoc Group: The amino group is protected by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base like diisopropylethylamine (DIPEA).

Key Features of Fmoc Protection:

Base Lability: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF). creative-peptides.comuci.edu This deprotection is orthogonal to the acid-labile protecting groups often used for side chains, such as tert-butyl (tBu). creative-peptides.com

UV-Vis Detection: The fluorenyl group has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step during automated peptide synthesis.

Applications in SPPS: Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid is a valuable building block in SPPS to incorporate a hydrophobic and sterically demanding residue into peptide chains. The bulky naphthyl group can impart specific conformational constraints and enhance binding affinities of the resulting peptides.

Research Findings: The synthesis and application of Fmoc-(R)-3-amino-4-(1-naphthyl)-butyric acid and its S-enantiomer are well-established. cusabio.comnih.gov These compounds are commercially available and widely used by researchers in peptide chemistry. sigmaaldrich.comchemuniverse.com The choice between the (R) and (S) enantiomers allows for the synthesis of diastereomeric peptides with potentially different biological activities.

Interactive Table: Properties of Fmoc-Protected this compound Enantiomers

| Compound | CAS Number | Molecular Formula | Purity | Storage |

| Fmoc-(S)-3-Amino-4-(1-naphthyl)-butyricacid | 270063-38-2 | C₂₉H₂₅NO₄ | >95% | -20°C cusabio.com |

| Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid | 269398-89-2 | C₂₉H₂₅NO₄ | >95% | 2-8°C sigmaaldrich.com |

Chemical Transformations and Derivatization Approachesug.edu.pl

Once the core structure of this compound is synthesized, further chemical transformations can be employed to create a diverse range of analogues with tailored properties. These modifications can target the amino group, the carboxylic acid moiety, or the naphthyl ring.

Oxidation and Reduction Reactions of Amino and Carboxylic Acid Moietiesug.edu.pl

The amino and carboxylic acid groups of this compound can be subjected to various oxidation and reduction reactions to generate new functionalities.

Oxidation: While direct oxidation of the amino group can be challenging, it can be converted to other functional groups. The carboxylic acid can be oxidized under specific conditions, though this is less common than its reduction. Studies have noted the potential antioxidant properties of butyric acid derivatives, suggesting that the naphthyl group might influence these characteristics.

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org The resulting amino alcohol can serve as a precursor for the synthesis of other derivatives. For instance, the reduction of (R)-3-aminobutyric acid derivatives has been explored in the synthesis of chiral aminobutanol (B45853) compounds. google.com

Nucleophilic Substitution for Derivative Formationug.edu.pl

Nucleophilic substitution reactions are a powerful tool for derivatizing this compound. These reactions can occur at the carboxylic acid group or, after suitable modification, at the amino group.

At the Carboxylic Acid: The carboxylic acid can be activated to form an acyl chloride or an active ester, which can then react with various nucleophiles such as amines or alcohols to form amides or esters, respectively. This is a fundamental reaction in peptide coupling, where the carboxylic acid of one amino acid is coupled with the amino group of another.

At the Amino Group: After deprotection, the free amino group can act as a nucleophile and react with a variety of electrophiles. For example, acylation with different acyl chlorides or anhydrides can introduce a range of substituents.

At the Naphthyl Ring: The naphthyl ring itself can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the aromatic system. This allows for the fine-tuning of the electronic and steric properties of the molecule. For example, the synthesis of 3-amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones has been achieved through the reaction of a chloro-naphthoquinone with various amines and amino acids. researchgate.net

Derivatization for Analytical Purposes: Chemical derivatization is also crucial for the analysis of amino acids by techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govscience.gov Reagents such as 1-naphthylisocyanate can be used to create fluorescent derivatives that are easily detectable. nih.gov This approach improves the sensitivity and selectivity of analytical methods.

Exploration of Biological Activities and Molecular Targeting

Applications in Peptide Synthesis and Peptidomimetic Design

3-Amino-4-(1-naphthyl)butyric acid, a β-amino acid, has garnered attention in the field of peptide science due to its unique structural features. Its incorporation into peptide chains offers a strategy to develop novel peptidomimetics with tailored biological properties.

The introduction of non-canonical amino acids with unique side chains is a key strategy for modifying the biological activity of peptides. The 1-naphthyl group of this compound provides a bulky and hydrophobic side chain. This feature can lead to enhanced hydrophobic interactions with molecular targets such as enzymes and receptors, potentially increasing the binding affinity and stability of the resulting peptide. The incorporation of such bulky, hydrophobic residues can significantly influence the conformation of the peptide backbone, which in turn can affect its biological function.

A significant hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. The incorporation of β-amino acids, such as this compound, into a peptide backbone is a well-established method to confer proteolytic resistance. acs.orgwikipedia.orgnih.gov Peptides composed entirely or partially of β-amino acids exhibit a superior stability profile against a wide range of peptidases. nih.gov This resistance stems from the altered backbone structure, which is not recognized by the active sites of many common proteases. acs.orgwikipedia.org Studies have shown that even the inclusion of a single β-amino acid can significantly retard enzymatic degradation. nih.gov

Table 1: Strategies for Enhancing Proteolytic Resistance in Peptides

| Modification Strategy | Description | Expected Outcome |

| β-Amino Acid Incorporation | Replacing α-amino acids with β-amino acids in the peptide sequence. | Increased resistance to enzymatic degradation by proteases. acs.orgwikipedia.orgnih.gov |

| Unconventional Side Chains | Introducing amino acids with non-natural, bulky, or hydrophobic side chains. | Steric hindrance at the cleavage site, potentially reducing protease recognition. |

| N-Methylation | Addition of a methyl group to the amide nitrogen of the peptide backbone. | Reduces susceptibility to proteolysis and can enhance cell permeability. |

| Cyclization | Forming a cyclic peptide through head-to-tail, side-chain-to-side-chain, or other linkages. | Constrains the peptide conformation, often leading to increased stability and receptor affinity. |

This table provides a general overview of techniques used to improve peptide stability.

The synthesis of peptides incorporating this compound is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. For this purpose, the amino acid is typically used in its N-terminally protected form, most commonly with the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov Fmoc-(R)-3-amino-4-(1-naphthyl)butyric acid is a commercially available building block that can be incorporated into a growing peptide chain using standard coupling reagents. The Fmoc group provides temporary protection of the amino group, which can be selectively removed under mild basic conditions to allow for the sequential addition of further amino acids. nih.gov This methodology allows for the precise and efficient synthesis of peptides containing this unnatural amino acid at specific positions. nih.govrsc.org

Modulation of Neurotransmitter Systems and Receptors

The structural characteristics of this compound suggest its potential to interact with receptors for key neurotransmitters, such as glutamate (B1630785) and γ-aminobutyric acid (GABA).

Metabotropic glutamate receptor 7 (mGluR7) is a G protein-coupled receptor that plays a crucial role in the modulation of neurotransmission. nih.govnih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising avenue for therapeutic intervention. A well-characterized selective mGluR7 allosteric agonist is AMN082 (N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride). nih.govnih.gov Studies with AMN082 have demonstrated that activation of mGluR7 can modulate the release of both GABA and glutamate in brain regions like the nucleus accumbens. nih.gov Specifically, systemic or local administration of AMN082 has been shown to decrease extracellular GABA levels while increasing extracellular glutamate. nih.gov While direct studies on this compound as an mGluR7 agonist are not extensively reported, the structure-activity relationships of other mGluR modulators suggest that the presence of aromatic moieties can be important for activity. The naphthyl group of this compound provides a large aromatic system that could potentially interact with allosteric binding sites on receptors like mGluR7.

Table 2: Effects of the mGluR7 Allosteric Agonist AMN082 on Neurotransmitter Levels

| Neurotransmitter | Effect of AMN082 Administration | Proposed Mechanism |

| GABA | Decrease in extracellular levels. nih.gov | Activation of mGluR7 on GABAergic terminals inhibits non-vesicular GABA release. nih.gov |

| Glutamate | Increase in extracellular levels. nih.gov | Reduced GABAergic tone on GABA(B) receptors located on glutamatergic terminals, leading to disinhibition of vesicular glutamate release. nih.gov |

| Dopamine (B1211576) | No significant effect on extracellular levels. nih.gov | The signaling cascade initiated by mGluR7 activation does not appear to directly influence dopamine release in the nucleus accumbens under the studied conditions. nih.gov |

This table summarizes the observed effects of AMN082, a known mGluR7 allosteric agonist, providing a framework for understanding potential modulatory actions at this receptor.

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its receptors are key therapeutic targets. nih.gov GABA(B) receptors are G protein-coupled receptors that mediate slow and prolonged inhibitory signals. nih.gov The prototypical agonist for the GABA(B) receptor is baclofen (B1667701), which is an analog of GABA. nih.gov

Neuroprotective Effects in Preclinical Models

Derivatives of 3-aminobutyric acid are under investigation for their potential to protect nerve cells. Specifically, (R)-3-Amino-4-(2-naphthyl)butyric acid hydrochloride, a closely related isomer, is a subject of research for its potential neuroprotective qualities in the context of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. chemimpex.com The core structure is considered a valuable building block in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com

Studies on similar compounds further highlight the potential of this chemical family. For instance, the selective butyrylcholinesterase (BChE) inhibitor UW‐MD‐95 has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov This compound was shown to guard against learning deficits and toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.gov The mechanism of this protection involves the attenuation of oxidative stress by limiting lipid peroxidation. nih.gov While not directly involving this compound, these findings suggest that related structures may hold therapeutic value in neuroprotection.

Enzyme Inhibition and Regulation of Metabolic Pathways

The structure of this compound lends itself to interactions with various enzymes, playing a role in the regulation of key metabolic pathways.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes. nih.govsigmaaldrich.com Its inhibition prevents the degradation of incretin (B1656795) hormones, which are crucial for insulin (B600854) secretion and glucose control. nih.govmdpi.com While direct studies on this compound as a DPP-IV inhibitor are not extensively documented in the provided results, the broader class of amino acid derivatives has been a fertile ground for the discovery of DPP-IV inhibitors. researchgate.netnih.gov These inhibitors can be product-like reversible inhibitors, transition-state mimics, or mechanism-based irreversible inhibitors. researchgate.net The exploration of novel peptide and non-peptide inhibitors, often derived from natural sources or synthetic chemistry, is an active area of research. nih.govmdpi.com

Ornithine Aminotransferase (hOAT) and γ-Aminobutyric Acid Aminotransferase (GABA-AT) Inactivation

Ornithine aminotransferase (OAT) and γ-aminobutyric acid aminotransferase (GABA-AT) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes involved in amino acid metabolism. nih.govnih.gov Inhibition of GABA-AT can increase levels of the inhibitory neurotransmitter GABA in the brain, a strategy used in treating epilepsy. nih.govnorthwestern.edu OAT is overexpressed in certain cancers, making it a target for anticancer therapies. osti.govresearchgate.net

Mechanism-based inactivators, which are converted by the target enzyme into a reactive species that covalently binds to the enzyme, have been developed for both GABA-AT and hOAT. While direct evidence for this compound is limited, studies on structurally related fluorinated and cyclic amino acid analogs provide insight into potential mechanisms. For example, various compounds inactivate these enzymes through mechanisms like Michael addition, enamine addition, or fluoride (B91410) ion elimination followed by conjugate addition. nih.govnih.gov

Table 1: Examples of GABA-AT and hOAT Inactivators and their Mechanisms

| Compound/Class | Target Enzyme(s) | Inactivation Mechanism | Reference |

|---|---|---|---|

| 4-Amino-5-fluoropentanoic acid | GABA-AT | Covalent attachment to the enzyme. nih.gov | nih.gov |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | GABA-AT, hOAT | Potent inactivator of GABA-AT via an enamine mechanism; less efficient against hOAT. osti.gov | osti.gov |

| (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) | GABA-AT | Induces a conformational change leading to a noncovalent, tightly bound complex. nih.gov | nih.gov |

| (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid | hOAT | Selective and potent inactivation through fluoride ion elimination, conjugate addition, and hydrolysis. nih.govresearchgate.net | nih.govresearchgate.net |

Aminopeptidase (B13392206) Inhibition

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. Certain amino acid derivatives have been shown to act as inhibitors of these enzymes. For instance, N-aminoacyl-O-4-nitrobenzoyl hydroxamates have been investigated as potential inhibitors. nih.gov These compounds demonstrated reversible inhibition of metal-dependent aminopeptidases like aminopeptidase M and leucine (B10760876) aminopeptidase, and time-dependent inhibition of the thiol enzyme cathepsin H. nih.gov The effectiveness of these inhibitors is influenced by the specific amino acid residue, with N-phenylalanyl-O-4-nitrobenzoyl hydroxamate being particularly potent against cathepsin H. nih.gov This suggests that the naphthyl group in this compound could potentially play a role in its interaction with aminopeptidases.

Influence on Amino Acid Metabolism and Cellular Functions

Amino acids are fundamental building blocks for proteins and precursors for numerous biomolecules, and their metabolism is central to cellular function. nih.govnih.gov The carbon skeletons of amino acids can be channeled into metabolic pathways to generate ATP, glucose, and fatty acids. nih.gov The introduction of specific amino acid analogs can influence these pathways. (R)-3-Amino-4-(2-naphthyl)butyric acid hydrochloride is utilized in biochemical research to probe amino acid metabolism and its effects on cellular activities, indicating its role as a tool to understand metabolic disorders. chemimpex.com Butyric acid and its derivatives, in a broader sense, are known to influence cellular processes, including stimulating immunomodulatory activity and inhibiting histone deacetylase, which has implications for cancer therapy. nih.gov

The metabolism of amino acids involves transamination and deamination reactions to separate the amino group from the carbon skeleton. youtube.com The amino group is typically processed through the urea (B33335) cycle, while the carbon skeleton enters central metabolic pathways. nih.govkhanacademy.org Compounds like this compound can potentially interfere with these processes, either by acting as substrates or inhibitors for the enzymes involved.

Anticancer and Antimicrobial Potential

The structural features of this compound, particularly the butyric acid core and the naphthyl group, suggest potential for both anticancer and antimicrobial activities.

Butyric acid itself is a short-chain fatty acid with known anti-tumor properties, primarily attributed to its function as a histone deacetylase (HDAC) inhibitor. nih.govbiointerfaceresearch.com This activity can slow down tumor growth. nih.gov Furthermore, derivatives of butyric acid are being explored for their therapeutic potential. biointerfaceresearch.com

The antimicrobial potential of amino acid derivatives is also an active area of research. nih.gov Many of these compounds act as structural analogs of intermediates in microbial biosynthetic pathways, thereby inhibiting essential enzymes. nih.gov A noteworthy finding is that the introduction of a 1-naphthyl substituent into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives restored antimicrobial activity against Staphylococcus aureus. mdpi.com This highlights the importance of the naphthyl group for conferring antimicrobial properties. Butyric acid has also been considered as a replacement for antibiotics in agricultural settings due to its antimicrobial effects. scielo.brresearchgate.net

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| (R)-3-Amino-4-(2-naphthyl)butyric acid hydrochloride | |

| UW‐MD‐95 | |

| 4-Amino-5-fluoropentanoic acid | |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | |

| (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) | |

| (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid | |

| (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid | |

| N-phenylalanyl-O-4-nitrobenzoyl hydroxamate | |

| 3-((4-hydroxyphenyl)amino)propanoic acid | |

| Butyric acid | |

| Cerebrolysin | |

| Leucine | |

| Phenylalanine | |

| Glutamate | |

| GABA (γ-Aminobutyric Acid) |

Structure Activity Relationship Sar and Pharmacophore Elucidation

Conformational Properties and Stereochemical Influence on Bioactivity

The spatial arrangement of atoms and the stereochemistry of 3-Amino-4-(1-naphthyl)butyric acid are critical determinants of its biological activity. Chirality, a key feature of many biological molecules like amino acids, often leads to stereoisomers of a drug having different therapeutic and toxicological profiles. nih.gov

The presence of a chiral center at the C3 position of the butyric acid chain means that the compound exists as two enantiomers: (R)-3-Amino-4-(1-naphthyl)butyric acid and (S)-3-Amino-4-(1-naphthyl)butyric acid. Research has shown that stereochemistry can be crucial for the recognition by biological transporters and targets. unimi.it For instance, in related chiral compounds, only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin derivatives, have demonstrated significant biological activity, suggesting that uptake may be mediated by stereoselective transport systems. unimi.itnih.gov This highlights the importance of the specific 3D arrangement of the amino and carboxylic acid groups for interaction with biological macromolecules. nih.gov

The conformational flexibility of the molecule, particularly the rotation around the bonds connecting the naphthyl group and the butyric acid chain, also plays a role in its ability to adopt an optimal conformation for binding to its target. nih.gov The naphthyl group itself provides a bulky, hydrophobic element that can influence binding through hydrophobic interactions.

Impact of Naphthyl Moiety and Substitutions

The naphthyl group is a key structural feature of this compound, contributing significantly to its bioactivity. This large, aromatic system provides substantial hydrophobic interactions with biological targets. The replacement of the naphthyl group with other moieties, or substitutions on the naphthyl ring itself, can dramatically alter the compound's pharmacological profile.

For example, studies on related compounds, such as N-phthalimido β-amino acid derivatives, have demonstrated that the nature of the aromatic group influences their biological activity. scielo.br In the context of antimicrobial peptides, increasing the amphipathicity by replacing amino acid residues can enhance antimicrobial activity. nih.gov Similarly, the introduction of bulky and hydrophobic residues, like the naphthyl group, into peptide chains is a common strategy in solid-phase peptide synthesis to modulate the properties of the resulting peptides.

Furthermore, substitutions on the aromatic ring of similar compounds, such as the trifluorophenyl group in 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid, have been shown to be important for their pharmacological effects. nih.govresearchgate.net

Analysis of Positional Isomers and Analogues

The position of the butyric acid chain on the naphthalene (B1677914) ring system is a critical factor influencing the compound's interaction with biological targets. The compound in focus is the 1-naphthyl isomer. An alternative positional isomer is 3-Amino-4-(2-naphthyl)butyric acid, where the side chain is attached to the C2 position of the naphthalene ring.

The analysis of analogues, such as 3-Amino-4-(4-hydroxyphenyl)butanoic acid, provides further insight into the SAR. sigmaaldrich.com In this analogue, the naphthyl group is replaced by a 4-hydroxyphenyl group. This change from a large, bicyclic aromatic system to a smaller, substituted monocyclic system would significantly impact the hydrophobic and potential hydrogen-bonding interactions, thereby altering its bioactivity.

Computational and Molecular Docking Approaches for Binding Site Analysis

Computational methods, including molecular docking, are powerful tools for elucidating the binding modes of small molecules like this compound with their protein targets. unar.ac.id These approaches allow for the prediction of the preferred orientation of the ligand within the binding site and the key interactions that stabilize the ligand-protein complex. ajol.info

Molecular docking studies on related compounds have shown that ligands can interact with amino acid residues in the active sites of proteins through various forces, including polar, ionic, and hydrophobic interactions. ajol.info For instance, in the case of indole-based sulfonamides, docking studies have identified key hydrogen bond and hydrophobic interactions within the binding site of the target protein. nih.gov

The process typically involves preparing the 3D structure of the protein and the ligand. nih.gov The ligand is then "docked" into the binding site of the protein, and various conformations are scored based on their binding affinity. unar.ac.idnih.gov This allows for the identification of the most stable binding mode and the specific amino acid residues involved in the interaction. Such analyses are crucial for understanding the molecular basis of a compound's activity and for the rational design of new, more potent analogues. nih.gov

Mechanistic Insights into Biological Action

Molecular Interactions with Target Enzymes and Receptors

The structure of 3-Amino-4-(1-naphthyl)butyric acid, as a derivative of gamma-aminobutyric acid (GABA), strongly implies a potential interaction with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govyoutube.comyoutube.com These receptors are broadly classified into GABA-A and GABA-B subtypes. nih.govyoutube.comyoutube.com The presence of the amino and carboxylic acid groups in a specific spatial arrangement is a key pharmacophore for GABA receptor ligands. The large, hydrophobic 1-naphthyl group would significantly influence the binding affinity and selectivity for different receptor subtypes or even other, unrelated molecular targets.

For instance, derivatives of GABA with aryl groups have been shown to be potent and selective ligands for GABA receptors. nih.gov The (S)-enantiomer of 3-Amino-4-(2-naphthyl)butyric acid hydrochloride, a closely related compound, has been suggested to be a selective modulator of neurotransmitter systems with potential applications in neurological disorders. chemimpex.com This suggests that the naphthyl moiety plays a crucial role in receptor interaction, likely through hydrophobic and van der Waals forces within the binding pocket of a target protein.

Elucidation of Enzyme Inactivation Mechanisms

Currently, there is no specific evidence in the public domain to suggest that this compound acts as an enzyme inactivator. Enzyme inactivation typically involves the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible loss of activity. While the chemical structure of this compound does not immediately suggest a high propensity for covalent modification under physiological conditions, the possibility cannot be entirely dismissed without experimental investigation.

The butyric acid component of the molecule is a short-chain fatty acid. Butyric acid itself is known to be a biological response modifier, notably through the inhibition of histone deacetylases (HDACs). nih.gov This inhibition leads to the hyperacetylation of histones, altering gene expression. nih.gov It is conceivable, though not demonstrated, that the naphthyl-substituted derivative could also interact with HDACs or other enzymes involved in cellular metabolism. However, without specific studies, this remains speculative.

Modulation of Signal Transduction Pathways

Given the potential interaction with GABA receptors, this compound could modulate intracellular signal transduction pathways. GABA-A receptors are ligand-gated ion channels that, upon activation, typically lead to an influx of chloride ions and hyperpolarization of the neuron, thereby inhibiting signal transmission. youtube.comyoutube.com GABA-B receptors, on the other hand, are G-protein coupled receptors that can influence adenylyl cyclase activity and intracellular calcium levels. youtube.com

Therefore, if this compound acts as an agonist or antagonist at these receptors, it would consequently modulate downstream signaling cascades. For example, activation of GABA-B receptors can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which in turn affects the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins. Again, the lack of direct experimental data for this specific compound means that its effects on signal transduction are inferred rather than established.

Understanding of Compound-Induced Biochemical Pathway Alterations

The potential for this compound to alter biochemical pathways is intrinsically linked to its interactions with enzymes and receptors. As a butyric acid derivative, it could theoretically influence pathways regulated by short-chain fatty acids. Butyric acid is a key energy source for colonocytes and plays a role in maintaining gut homeostasis. nih.gov

Furthermore, as an amino acid analog, it could potentially interfere with amino acid metabolism or transport. The central nervous system maintains a delicate balance of excitatory and inhibitory amino acid neurotransmitters, such as glutamate (B1630785) and GABA. nih.gov Introduction of an exogenous amino acid derivative could perturb this balance. For instance, it could compete with endogenous amino acids for transport across the blood-brain barrier or uptake into neurons and glial cells. However, specific studies detailing which, if any, biochemical pathways are altered by this compound are not available.

Potential in Neurological and Psychiatric Disorders

No preclinical studies were found that specifically investigate the effects of this compound on anxiety, depression, schizophrenia, neurodegenerative diseases such as Alzheimer's or Parkinson's, or its potential for the enhancement of cognitive function and memory.

Implications for Metabolic Conditions

There is a lack of available research on the role of this compound in glucose metabolism or its potential as a treatment for diabetes.

Strategies for Enhanced Drug Delivery and Bioavailability

No studies were identified that focus on the formulation, drug delivery, or bioavailability of this compound.

While research exists on the broader class of amino acids and butyric acid derivatives, with some showing promise in various therapeutic areas, these findings cannot be directly attributed to this compound without specific experimental evidence. For instance, 4-phenylbutyric acid, a structurally related compound, has been investigated for its neuroprotective effects in models of Parkinson's disease. Similarly, butyrate, a short-chain fatty acid, is known to have metabolic benefits. However, the unique chemical structure of this compound, particularly the presence of the naphthyl group, means that its biological activity could be significantly different from these related compounds.

Future Research Trajectories and Innovations

Design and Synthesis of Next-Generation Analogues and Derivatives

The structural framework of 3-Amino-4-(1-naphthyl)butyric acid, featuring a bulky naphthyl group, presents numerous opportunities for synthetic modification to enhance its biological activity and pharmacokinetic properties. Future efforts in this domain will likely concentrate on several key strategies:

Systematic Structural Modifications: Researchers will continue to synthesize novel derivatives by altering various parts of the molecule. This includes modifying the naphthyl ring with different substituents, changing the length and branching of the butyric acid chain, and introducing diverse functional groups to the amino moiety. The goal of these modifications is to systematically probe the structure-activity relationship (SAR) and optimize the compound's interaction with its biological targets.

Stereoselective Synthesis: Given the chiral nature of the molecule, the development of efficient stereoselective synthetic routes will be crucial. This will enable the separation and individual evaluation of enantiomers, as different stereoisomers often exhibit distinct pharmacological profiles.

Prodrug Strategies: To improve properties such as solubility, stability, and bioavailability, the design of prodrugs of this compound and its active analogues is a promising avenue. This could involve esterification of the carboxylic acid or acylation of the amino group to create derivatives that are converted to the active form in vivo.

Peptide Hybrids: The incorporation of this compound into peptide sequences is another area of interest. The bulky naphthyl side chain can introduce conformational constraints and enhance hydrophobic interactions, potentially leading to peptides with improved stability and target affinity.

A review of butyric acid and its derivatives highlights the potential for creating new medicines. nih.govresearchgate.net The synthesis of derivatives has been explored as a promising approach for developing new antimicrobial agents. mdpi.com For example, the introduction of a 1-naphthyl substituent has been shown to restore antimicrobial activity against certain bacteria. mdpi.com

The following table provides examples of synthesized derivatives and their potential applications:

| Compound/Derivative Class | Synthetic Approach | Potential Application |

| Naphthoquinone-containing amino acid derivatives | Reaction of 2,3-dichloro-1,4-naphthoquinone with amino acids | Antimicrobial agents |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Reaction of 4-aminophenol (B1666318) with acrylic acid or its esters | Antimicrobial agents targeting multidrug-resistant pathogens mdpi.com |

| (R)-3-aminobutanol | Four-step process from (R)-3-aminobutyric acid (esterification, amino protection, reduction, deprotection) | Chiral drug intermediate google.com |

Advanced Mechanistic Studies Using Biophysical Techniques

A deeper understanding of how this compound and its analogues interact with their biological targets at a molecular level is essential for rational drug design. Advanced biophysical techniques will play a pivotal role in these investigations:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of the compound bound to its target protein. Such structural information is invaluable for understanding the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the compound's interaction with its target in solution, providing insights into the dynamics of the binding process and conformational changes in both the ligand and the protein.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These label-free techniques are used to quantify the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of binding, respectively. This data is crucial for a comprehensive understanding of the binding affinity and the forces driving the interaction.

Fluorescence-Based Assays: The development of fluorescence-based assays can facilitate high-throughput screening and provide a sensitive method for monitoring binding and functional activity in real-time. youtube.com

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research may have focused on specific targets, the unique chemical structure of this compound suggests it may interact with a broader range of biological molecules. Future research will aim to identify these novel targets and explore new therapeutic applications:

Target Deconvolution Studies: Utilizing techniques such as chemical proteomics, affinity chromatography, and activity-based protein profiling, researchers can identify the direct binding partners of this compound and its derivatives within a complex biological system.

Phenotypic Screening: By testing the compound in a variety of cell-based and whole-organism models of disease, researchers can uncover unexpected therapeutic effects. Subsequent mechanistic studies can then be employed to identify the underlying molecular targets responsible for these effects.

Expansion into New Therapeutic Areas: Based on the identification of new targets and observed phenotypes, the therapeutic potential of these compounds can be explored in a wider range of diseases. For instance, derivatives of butyric acid have shown promise in areas such as cancer, hemoglobinopathies, and inflammatory conditions. researchgate.netnih.gov The neuroprotective effects of butyric acid derivatives also warrant further investigation for potential applications in neurodegenerative diseases.

Development of High-Throughput Screening and Combinatorial Library Approaches

To accelerate the discovery of new and improved analogues, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. nih.gov

Combinatorial Library Synthesis: The creation of large, diverse libraries of compounds based on the this compound scaffold will enable the rapid exploration of a vast chemical space. This can be achieved through parallel synthesis techniques, where different building blocks are systematically combined.

High-Throughput Screening Assays: The development of robust and miniaturized HTS assays is crucial for efficiently screening these large compound libraries. nih.gov These assays, often based on fluorescence, luminescence, or membrane potential changes, can quickly identify "hit" compounds with desired biological activity. nih.govnih.govucr.edu For example, HTS models based on membrane potential detection have been successfully used for screening GABA-A receptor modulators. ucr.edu

Fragment-Based Screening: This approach involves screening smaller chemical fragments to identify those that bind to the target protein. These fragments can then be elaborated or linked together to create more potent lead compounds.

Integration with Chemoinformatics and Computational Drug Design

Computational approaches are becoming increasingly integral to the drug discovery process, offering a way to rationalize experimental findings and guide future research directions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can be developed to predict the activity of novel, untested analogues. nih.gov

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding mode of this compound and its derivatives to their target proteins. nih.gov Molecular dynamics simulations can further provide insights into the stability of the protein-ligand complex and the dynamic nature of their interactions over time. nih.gov

Virtual Screening: Large databases of virtual compounds can be computationally screened against a target protein structure to identify potential hits before they are synthesized and tested in the lab, thereby saving time and resources.

De Novo Design: Computational algorithms can be used to design entirely new molecules that are predicted to have high affinity and selectivity for a specific target.

The integration of these computational methods with experimental data will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4-(1-naphthyl)butyric acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves Boc-protected intermediates. For example, Boc-(S)-3-amino-4-(1-naphthyl)butyric acid (CAS 190190-49-9) is synthesized via multi-step reactions, starting with condensation of naphthyl precursors followed by chiral resolution . Key intermediates are characterized using:

- HPLC : To assess enantiomeric purity (e.g., using chiral columns) .

- NMR : For structural confirmation (e.g., ¹H/¹³C NMR to verify naphthyl substitution and amino acid backbone) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 304.1526 for related Boc-protected analogs) .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Stability is influenced by temperature and hygroscopicity. Based on analogs (e.g., ethyl 4-ANPP hydrochloride):

- Storage : -20°C in airtight, light-resistant containers .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for purity changes ≥98% .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- UV-Vis : λmax ~255 nm (naphthyl chromophore) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O from carboxylic acid) .

- X-ray Crystallography : Resolves conformational ambiguities in crystalline derivatives (e.g., Boc-protected forms) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate (R)- and (S)-enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans oxazaborolidines) during key steps like ketone reductions .

- Data Validation : Compare optical rotation values with literature standards (e.g., [α]D²⁵ = +15.6° for Boc-(S)-isomer) .

Q. What strategies resolve contradictions in spectroscopic data for structurally related analogs?

- Methodological Answer :

- Cross-Validation : Align experimental HRMS data with theoretical values (e.g., C16H20N2O4 exact mass 304.1423) .

- Dynamic NMR : Resolve conformational exchange broadening in ¹H NMR spectra (e.g., variable-temperature studies) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR shifts to confirm assignments .

Q. How can researchers mitigate degradation during in vitro bioactivity assays?

- Methodological Answer :

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce aggregation .

- LC-MS Monitoring : Track hydrolysis products (e.g., free naphthylamine) during time-course assays .

- Stabilizing Additives : Include 1 mM EDTA to chelate metal ions that catalyze degradation .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.